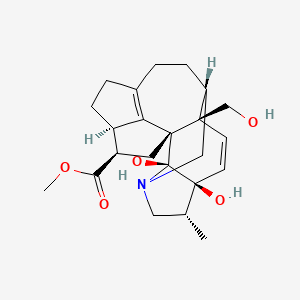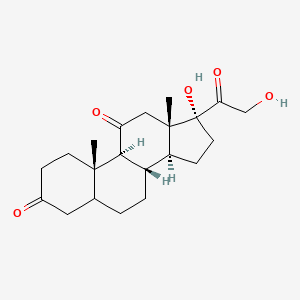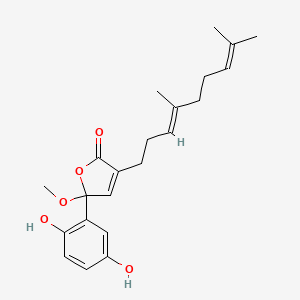
二盐酸硒半胱胺
描述
Selenocystamine dihydrochloride has a potential to block the activity of influenza A and B virus associated RNA-dependent RNA polymerase enzyme.
科学研究应用
硒形态和代谢
硒化合物(包括二盐酸硒半胱胺)的生物活性很大程度上取决于它们在生物体内形态和代谢。硒被认为在预防癌症、心血管疾病和神经退行性疾病等疾病中发挥作用。常见膳食硒化合物的代谢对于理解它们的抗氧化、促氧化和其他疾病预防特性至关重要。膳食硒化合物被认为是前药,其活性受细胞和组织代谢途径和氧化还原状态的影响,这表明与生物系统之间存在复杂的相互作用,用于疾病预防和治疗目的 (Weekley & Harris, 2013)。
硒在癌症预防中的作用
多项研究强调了硒和硒蛋白在癌症预防中的潜在作用。硒掺入硒蛋白(如硒代半胱氨酸)对其生物功能至关重要,包括可能有助于其抗癌特性的抗氧化防御机制。有证据表明硒参与降低各种癌症的风险,一些研究表明硒状态较低的人群中效果更强 (Rayman, 2005)。
硒在免疫反应和抗氧化防御中的作用
硒通过掺入硒蛋白影响免疫反应,从而影响炎症和淋巴细胞功能。这包括对吞噬细胞和淋巴细胞活化、增殖和分化的影响。硒蛋白调节白细胞中的活性氧物质和氧化还原电位,强调了硒在调节免疫反应中的作用,并突出了了解硒如何有助于最佳免疫功能的重要性 (Hoffmann, 2007)。
硒在人类健康中的作用
硒对各种代谢途径至关重要,包括甲状腺激素代谢、抗氧化防御系统和免疫功能。一些地区硒摄入量的下降引发了对公共健康影响的担忧,尤其与西方世界普遍存在的慢性病有关。硒作为硒代半胱氨酸掺入硒蛋白(如谷胱甘肽过氧化物酶和硫氧还蛋白还原酶)中,突出了其对人类健康的基本重要性 (Brown & Arthur, 2001)。
安全和危害
Selenocystamine dihydrochloride is toxic if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
The site- and species-specific redox potentials of the selenolate–diselenide and thiolate–disulfide systems can be implemented into analogous moieties of large molecules . This could provide a tool to estimate otherwise inaccessible site-specific selenolate-diselenide redox potentials of related moieties in large peptides and proteins .
作用机制
Target of Action
Selenocystamine dihydrochloride is a derivative of selenocysteine . Selenocysteine is a naturally occurring amino acid found in both eukaryotic and prokaryotic organisms . It is found in tRNAs and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .
Mode of Action
It is known that it can act as a substitute for selenocysteine in the body . It is also used in the treatment of selenocysteine deficiency cases .
Biochemical Pathways
Selenocystamine dihydrochloride is involved in the selenoamino acid metabolism pathway . This pathway is crucial for the synthesis of selenoproteins, which play a vital role in antioxidant defense, redox homeostasis, and other cellular functions .
Pharmacokinetics
It is known that the bioavailability of selenocysteine can be decreased when combined with certain substances .
Result of Action
It is known that it can act as a substitute for selenocysteine in the body , which plays a crucial role in various biological functions.
Action Environment
The action, efficacy, and stability of Selenocystamine dihydrochloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it can absorb moisture from the environment, which could potentially affect its stability and efficacy. Therefore, it should be stored in a sealed container, away from moisture .
生化分析
Biochemical Properties
Selenocystamine dihydrochloride plays a significant role in biochemical reactions, primarily due to its redox-active selenium atoms. It has been shown to interact with various enzymes and proteins, including RNA-dependent RNA polymerase associated with influenza A and B viruses . Additionally, selenocystamine dihydrochloride can affect the activity of protein phosphatase 2A (PP2A) in vitro . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular redox regulation.
Cellular Effects
Selenocystamine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of selenoproteins, which are essential for maintaining cellular redox balance . The compound’s impact on cell signaling pathways, such as the NF-κB pathway, highlights its potential in regulating inflammatory responses and oxidative stress . Furthermore, selenocystamine dihydrochloride can affect gene expression by modulating the activity of transcription factors involved in antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, selenocystamine dihydrochloride exerts its effects through redox interactions with biomolecules. The compound can undergo reversible oxidation and reduction, forming diselenides and selenols . These redox reactions are critical for its role in enzyme inhibition and activation. For instance, selenocystamine dihydrochloride can inhibit RNA-dependent RNA polymerase by interfering with its redox state . Additionally, the compound’s ability to modulate the redox state of selenoproteins further underscores its importance in cellular redox regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of selenocystamine dihydrochloride can change over time due to its stability and degradation. The compound is hygroscopic and should be stored in a dry, dark place to maintain its stability . Long-term studies have shown that selenocystamine dihydrochloride can have sustained effects on cellular function, particularly in modulating redox-sensitive pathways . Its degradation products and their potential impact on cellular processes should be carefully monitored.
Dosage Effects in Animal Models
The effects of selenocystamine dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defense mechanisms by upregulating selenoprotein activity . At high doses, selenocystamine dihydrochloride can induce oxidative stress and toxicity, leading to adverse effects such as gastrointestinal distress and central nervous system disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Selenocystamine dihydrochloride is involved in metabolic pathways related to selenium metabolism. It can be metabolized to selenocysteine, which is incorporated into selenoproteins . These selenoproteins play a crucial role in antioxidant defense and redox signaling. The compound’s metabolism also involves interactions with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, selenocystamine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in biological systems . Additionally, selenocystamine dihydrochloride can interact with specific transporters that facilitate its movement across cellular membranes . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Selenocystamine dihydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its redox-regulating effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2Se2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKHEAUUXZNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Se][Se]CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3542-13-0 | |
| Record name | 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Selenocystamine dihydrochloride's primary mechanism of action involves its interaction with thiol groups (-SH) present in various biological systems. For instance, it inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This inhibition is attributed to selenocystamine's interaction with the enzyme's thiol groups, which are crucial for its activity. This interaction ultimately disrupts viral replication. Additionally, research indicates that selenocystamine dihydrochloride can be used as a cross-linker in the synthesis of redox-responsive nanoparticles. [] Upon exposure to specific stimuli like Reactive Oxygen Species (ROS), the diselenide bond within selenocystamine can be cleaved, leading to the disassembly of these nanoparticles and controlled release of encapsulated drugs.
A: Selenocystamine dihydrochloride exhibits compatibility with various materials, making it suitable for diverse applications. For example, it has been successfully incorporated into nanoparticles composed of oxidized dextran and vancomycin. [] These nanoparticles are designed for targeted antibiotic delivery to macrophages infected with bacteria. The stability of selenocystamine dihydrochloride within these nanoparticles allows for controlled drug release in response to the specific intracellular environment of infected macrophages, showcasing its potential for targeted drug delivery.
A: Selenocystamine dihydrochloride's redox-responsive properties make it attractive for targeted drug delivery applications. [, ] When incorporated into nanogels as a diselenide cross-linker, it allows for the controlled disassembly and drug release upon exposure to near-infrared (NIR) light. [] This light-triggered degradation enables on-demand drug release, potentially improving treatment efficacy and minimizing off-target effects. Additionally, selenocystamine dihydrochloride has been used in nanoparticles designed to target bacteria-infected macrophages. [] These nanoparticles utilize the specific microenvironment of infected cells, characterized by elevated ROS and glutathione levels, to trigger the release of antibiotics precisely at the infection site.
A: While research primarily highlights selenocystamine dihydrochloride's antiviral activity, particularly against influenza viruses, further investigation is needed to determine the potential for resistance development. [] Future studies should focus on understanding whether prolonged exposure to selenocystamine dihydrochloride could lead to the emergence of resistant viral strains. Exploring potential cross-resistance with other antiviral agents is also crucial to assess its long-term therapeutic potential fully.
A: Electrothermal atomization atomic absorption spectrometry (ETAAS) is a sensitive technique for determining selenium content in various matrices, including selenocystamine dihydrochloride. [] This method involves atomizing the sample in a graphite furnace, followed by measuring the absorbance of selenium atoms at a specific wavelength. The use of chemical modifiers, such as palladium and magnesium nitrates, enhances the thermal stabilization of selenium during analysis, improving the accuracy and sensitivity of the measurement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


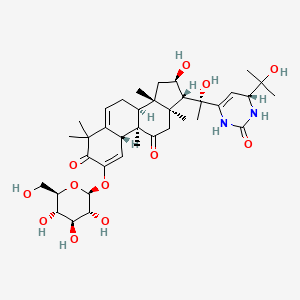
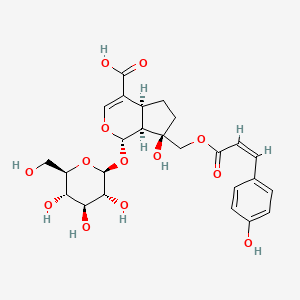
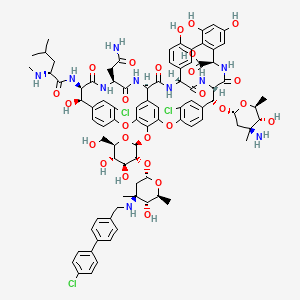
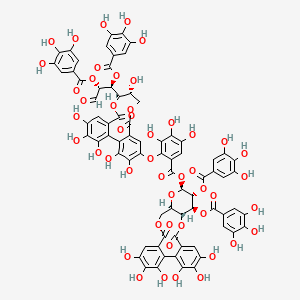


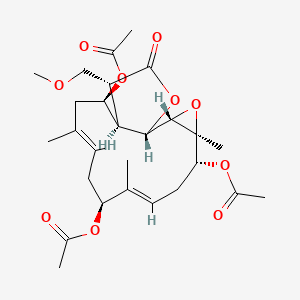


![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)
![(3S)-3-[(2S)-2-Amino-3-hydroxybutyl]pyrrolidin-2-one](/img/structure/B1256950.png)
